7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid
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Overview
Description
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid is a chemical compound with the molecular formula C16H13N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid typically involves the reaction of 4-aminophenylamine with 4-hydroxy-2-naphthalenesulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the purification of the product through crystallization or other separation techniques to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted naphthalene derivatives. These products have significant applications in various fields, including dye synthesis and pharmaceuticals .
Scientific Research Applications
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent for microscopy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Para-phenylenediamine (PPD): A commonly used chemical in hair dyes with similar amino group functionality.
Quinoline derivatives: Compounds with a similar naphthalene ring structure and diverse applications in medicinal chemistry
Uniqueness
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
71412-07-2 |
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Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N2O4S/c17-11-1-3-12(4-2-11)18-13-5-6-15-10(7-13)8-14(9-16(15)19)23(20,21)22/h1-9,18-19H,17H2,(H,20,21,22) |
InChI Key |
ONLXYPUSSBYREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Origin of Product |
United States |
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